molecular formula C9H9N3O2 B3031976 1-Ethyl-5-nitro-1H-benzo[D]imidazole CAS No. 90349-15-8

1-Ethyl-5-nitro-1H-benzo[D]imidazole

Cat. No.: B3031976
CAS No.: 90349-15-8
M. Wt: 191.19 g/mol
InChI Key: GINJOHOCISEINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-nitro-1H-benzo[D]imidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring system. The presence of an ethyl group at the first position and a nitro group at the fifth position of the imidazole ring makes this compound unique. Benzimidazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitro-1H-benzo[D]imidazole can be synthesized through various methods. One common approach involves the nitration of 1-ethylbenzimidazole. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes the synthesis of 1-ethylbenzimidazole followed by nitration. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-nitro-1H-benzo[D]imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, appropriate solvents, and catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-Ethyl-5-amino-1H-benzo[D]imidazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1-Ethyl-5-nitro-1H-benzo[D]imidazole exhibits a range of biological activities that make it a candidate for various pharmacological applications:

  • Antiviral Activity : Research has shown that benzimidazole derivatives can inhibit several viruses. For instance, certain derivatives have demonstrated significant antiviral effects against enteroviruses and herpes simplex virus (HSV), with some compounds achieving IC50 values lower than standard antiviral drugs like ribavirin . The antiviral potential of this compound could be explored further in this context.
  • Anti-inflammatory Effects : Compounds within the benzimidazole class have been reported to exhibit anti-inflammatory properties. For example, derivatives have shown notable inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies indicate that certain benzimidazole derivatives possess IC50 values significantly lower than established anti-inflammatory drugs like diclofenac .
  • Anticancer Properties : Several studies highlight the anticancer potential of benzimidazole derivatives. For instance, compounds bearing the benzimidazole moiety have been synthesized and tested against various cancer cell lines (e.g., A-549, HCT-116). Some derivatives exhibited potency comparable to standard chemotherapeutics like doxorubicin .

Case Studies and Research Findings

Several case studies have documented the efficacy and application of this compound:

StudyFocusFindings
Xue et al. (2011)Antiviral ActivityIdentified potent inhibition against enteroviruses with IC50 values < 2 μg/ml for certain derivatives .
Moneer et al. (2016)Anti-inflammatory EffectsReported significant COX inhibition with IC50 values lower than standard drugs .
Sharma et al. (2017)Analgesic ActivityDemonstrated notable analgesic effects in animal models compared to aspirin .

Comparison with Similar Compounds

1-Ethyl-5-nitro-1H-benzo[D]imidazole can be compared with other benzimidazole derivatives such as:

    1-Methyl-5-nitro-1H-benzo[D]imidazole: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different biological activities and reactivity.

    5-Nitro-1H-benzo[D]imidazole: Lacks the ethyl group, which can influence its solubility and interaction with biological targets.

    1-Ethyl-2-methyl-5-nitro-1H-benzo[D]imidazole: Contains an additional methyl group, which can affect its chemical properties and biological activity.

Biological Activity

1-Ethyl-5-nitro-1H-benzo[D]imidazole is a member of the benzimidazole family, characterized by its unique structure that includes an ethyl group and a nitro group. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials. This article will explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C10H10N4O2
  • Molecular Weight: 218.21 g/mol

Key Features:

  • The compound contains a fused benzene and imidazole ring system.
  • The presence of the nitro group at the fifth position is significant for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: It may act as an inhibitor for various enzymes by binding to active sites, disrupting normal cellular functions.
  • Receptor Interaction: The compound can interact with specific receptors, influencing cellular signaling pathways.
  • Bioreduction: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of benzimidazoles exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus (including MRSA), and fungi such as Candida albicans.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus< 1High
Escherichia coli125Moderate
Candida albicans< 10High
Mycobacterium smegmatis250Moderate

The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It exhibits cytotoxic effects against different cancer cell lines, including liver (HUH7) and breast (MCF7) cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µg/mL)Comparison with Standard Drugs
HUH711.69Comparable with Camptothecin
MCF79.32Comparable with 5-Fluorouracil

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment .

Other Biological Activities

In addition to antimicrobial and anticancer activities, this compound has shown promise in:

  • Anti-inflammatory Effects: Inhibiting inflammatory pathways.
  • Antidiabetic Properties: Potentially affecting glucose metabolism.
  • Antiviral Activities: Showing efficacy against certain viral infections .

Case Studies

Several studies have reported on the biological efficacy of benzimidazole derivatives, including this compound:

  • Study on Antimicrobial Efficacy: A study demonstrated that this compound exhibited high activity against MRSA strains with an MIC < 1 µg/mL, highlighting its potential in treating resistant bacterial infections .
  • Anticancer Research: Another investigation revealed that certain derivatives had significant cytotoxic effects on cancer cell lines, indicating their potential role in chemotherapy regimens .
  • Inflammation Model Studies: Research indicated that compounds similar to this compound could reduce inflammation markers in animal models .

Properties

IUPAC Name

1-ethyl-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-11-6-10-8-5-7(12(13)14)3-4-9(8)11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINJOHOCISEINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392649
Record name 1-ethyl-5-nitrobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

90349-15-8
Record name 1-Ethyl-5-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90349-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethyl-5-nitrobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-5-nitro-1H-benzo[D]imidazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-5-nitro-1H-benzo[D]imidazole
Reactant of Route 3
Reactant of Route 3
1-Ethyl-5-nitro-1H-benzo[D]imidazole
Reactant of Route 4
Reactant of Route 4
1-Ethyl-5-nitro-1H-benzo[D]imidazole
Reactant of Route 5
Reactant of Route 5
1-Ethyl-5-nitro-1H-benzo[D]imidazole
Reactant of Route 6
Reactant of Route 6
1-Ethyl-5-nitro-1H-benzo[D]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.